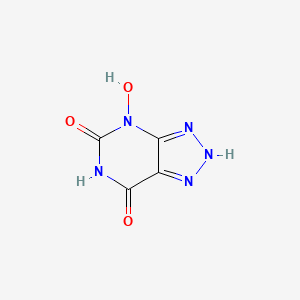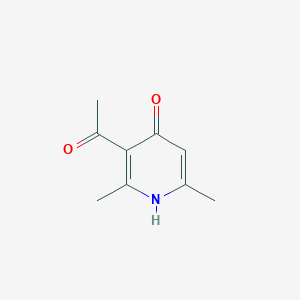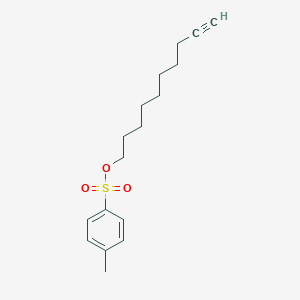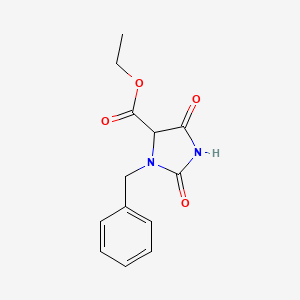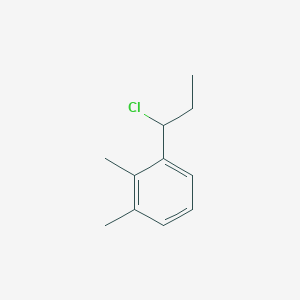![molecular formula C15H15ClO2S B14010871 Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]- CAS No. 30158-39-5](/img/structure/B14010871.png)
Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]- is a complex organic compound with a unique structure that includes a benzene ring, a chloro group, and a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]- typically involves multiple steps. One common method starts with the chlorination of benzene to form chlorobenzene. This is followed by a Friedel-Crafts alkylation reaction to introduce the 2-chloro-2-phenylethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can remove the sulfonyl group or reduce the chloro group to a hydrogen atom.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]- involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This can lead to inhibition of enzyme activity or modification of protein function. The chloro group can also participate in nucleophilic substitution reactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, (2-chloroethyl)-: This compound has a similar structure but lacks the sulfonyl group.
Phenethyl chloride: Another related compound, differing in the absence of the sulfonyl group.
Sulfonyl chlorides: Compounds with a sulfonyl group but different alkyl or aryl substituents
Uniqueness
Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]- is unique due to the presence of both the chloro and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
30158-39-5 |
|---|---|
Molekularformel |
C15H15ClO2S |
Molekulargewicht |
294.8 g/mol |
IUPAC-Name |
(2-chloro-2-phenylethyl)sulfonylmethylbenzene |
InChI |
InChI=1S/C15H15ClO2S/c16-15(14-9-5-2-6-10-14)12-19(17,18)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2 |
InChI-Schlüssel |
HZGPJGACUDVASZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


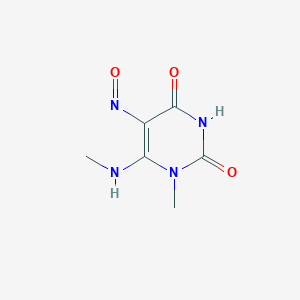
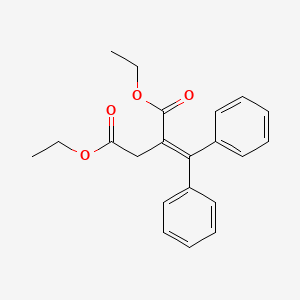
![1,4-Dithiaspiro[4.5]decane-2,3-dione](/img/structure/B14010801.png)
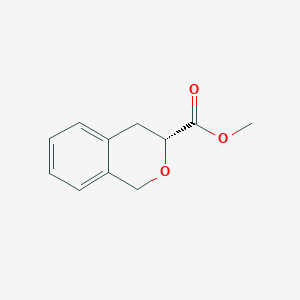
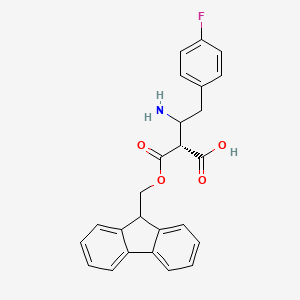
![[(7-Chloro-3-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B14010816.png)
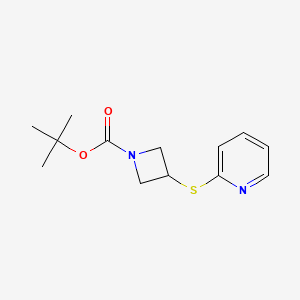
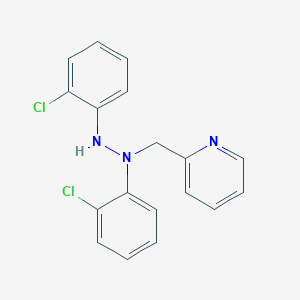
![Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate](/img/structure/B14010835.png)
